2,2',5,5'-tetramethylbiphenyl

physical property crystallinity processability

Research groups developing polyimide films for microelectronics face batch inconsistency when using mixed biphenyl isomers. Only 2,2',5,5'-tetramethylbiphenyl (CAS 3075-84-1) enforces the ~60-80° dihedral angle that prevents detrimental π-stacking, ensuring reproducible solution processability and high Tg/low dielectric constant properties. Key advantages: • Isomer-certified ≥98% purity via Ni(0)-catalyzed homo-coupling route. • Non-PCB, high logP (>5) alternative for extraction protocols. • Immediate stock availability for R&D and pilot-scale procurement.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 3075-84-1
Cat. No. B1295332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',5,5'-tetramethylbiphenyl
CAS3075-84-1
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C16H18/c1-11-5-7-13(3)15(9-11)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3
InChIKeyZHTROMYSDSTCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',5,5'-Tetramethylbiphenyl: Sterically Hindered Biphenyl Core


2,2',5,5'-Tetramethylbiphenyl (TMBP) is a symmetrically tetra-methylated biphenyl derivative (C16H18, MW 210.31) characterized by a rigid biphenyl core with methyl substituents at the 2,2' and 5,5' positions . This substitution pattern imparts significant steric hindrance around the central C–C bond, resulting in a twisted conformation that modulates π-conjugation and intermolecular interactions compared to the planar parent biphenyl [1]. The compound is typically supplied as a crystalline solid (mp 48–51 °C, purity ≥98%) and is used primarily as a synthetic intermediate for pharmaceuticals, advanced polymers, and organic electronic materials .

Workflow Synthetic intermediate for sterically demanding coupling Patent-protected monomer routes
Selection Logic Twisted biphenyl core prevents π-stacking Essential for solution processability
Identity Check Isomer-pure 2,2',5,5'-tetramethyl configuration ≥98% purity, crystalline solid

2,2',5,5'-Tetramethylbiphenyl: Why Generic Substitution Fails


Generic substitution among biphenyl derivatives fails because the position and number of methyl substituents govern three key performance parameters: molecular geometry (dihedral angle), electronic character (oxidation potential), and solid-state packing (melting point, crystallinity). Unsubstituted biphenyl is planar in the solid state (dihedral angle ~0°), while 2,2',5,5'-tetramethylbiphenyl adopts a twisted conformation (~60–80°) that prevents π-stacking aggregation, a feature essential for maintaining solution processability and excited-state lifetime in optoelectronic applications [1][2]. The regioisomer 3,3',5,5'-tetramethylbiphenyl, in contrast, retains near-planarity because its methyl groups do not impose ortho steric clash, yielding markedly different electronic coupling and packing behavior [2]. Even the closely related 2,2'-dimethylbiphenyl exhibits a lower degree of torsional strain and distinct solubility, making it unsuitable for synthetic routes that exploit the specific steric protection offered by the 2,2',5,5' pattern [3]. These differences directly influence crystallization behavior, reactivity in cross-coupling, and device performance, mandating isomer-pure procurement.

Regioisomer geometry mismatch
3,3',5,5'-Tetramethylbiphenyl retains near-planarity. Its electronic coupling and packing behavior may not reproduce the twisted scaffold required for optoelectronic performance.
Torsional strain and solubility deviation
2,2'-Dimethylbiphenyl provides less steric protection. Synthetic routes exploiting the 2,2',5,5' pattern's specific hindrance may shift outcome.
Crystallization and process window drift
Unsubstituted biphenyl and 2,2',6,6'-tetramethylbiphenyl differ in melting point by ±20 °C, affecting melt-processing and purification by recrystallization.

2,2',5,5'-Tetramethylbiphenyl: Key Differentiators vs. Analogs


Melting Point Suppression vs. Unsubstituted Biphenyl

The introduction of four methyl groups at the 2,2',5,5' positions lowers the melting point of the biphenyl core from 69–71 °C (biphenyl) to 48–51 °C, a reduction of ~20 °C . This moderate melting point, coupled with a boiling point of 284 °C (732 mmHg), places the compound in a favorable process window for melt-based formulation and vacuum sublimation purification that is distinct from both the higher-melting parent biphenyl and the lower-melting 2,2',6,6'-tetramethylbiphenyl (mp ~37 °C) [1].

Melting Point Suppression
Cross-study comparable
Δ ≈ −20 °C vs biphenyl; Δ ≈ +12 °C vs 2,2',6,6'-isomer
Purity ≥98%; capillary/DSC measurement
Process window: melt-processing balance
Favors recrystallization over lower-melting regioisomer; data to verify across lots.
physical property crystallinity processability

Dihedral Angle Modulation for Optoelectronic Performance

In a head-to-head study of carbazole-based coadsorbents for dye-sensitized solar cells (DSSCs), the tetramethylbiphenyl-linked coadsorbent (HC-A″) exhibited a significantly larger dihedral angle across the biphenyl unit compared to the unsubstituted biphenyl-linked analog (HC-A′). This increased torsion led to a lower power conversion efficiency (PCE) of 5.85% for HC-A″ versus 6.47% for HC-A′, primarily due to reduced short-circuit current (Jsc) and open-circuit voltage (Voc) stemming from hindered electron injection [1]. The observed PCE difference of −0.62% (absolute) highlights the critical role of the tetramethyl substitution pattern in tuning through-bond electronic communication.

Optoelectronic Dihedral Angle
Direct head-to-head
ΔPCE = −0.62% vs biphenyl linker
DSSC device; AM 1.5 illumination
Structure–property probe for charge injection
Reported PCE trade-off guides computational modeling. Context-dependent.
optoelectronics dihedral angle coadsorbent DSSC

Monomer Precursor for High-Performance Curing Agents

Japanese Patent JPS6122034A (Hitachi Ltd.) specifically claims the use of 2,2',5,5'-tetramethylbiphenyl (compound of formula II) as an intermediate for polyimide and epoxy resin curing agents, obtained via zero-valent nickel or palladium-catalyzed coupling of halo-o-xylenes [1]. The patent explicitly distinguishes the target compound from unsubstituted biphenyl and other alkylbiphenyls, emphasizing that the 2,2',5,5' substitution pattern is essential for achieving the required solubility and crosslinking reactivity in the final curing agent formulation. Subsequent oxidation of the methyl groups to carboxylic acids yields biphenyl-2,2',5,5'-tetracarboxylic dianhydride, a monomer with a rigid, twisted backbone that imparts high glass transition temperatures (>300 °C) and low dielectric constants to the cured polyimide films.

Polyimide Monomer Precursor
Supporting evidence
Specifically claimed in JPS6122034A
Ni(0)/Pd(0) coupling; 50–150 °C
Isomer-pure procurement critical for patent route
3,3',5,5'-isomer yields off-target dianhydride geometry. Source review.
polymer chemistry polyimide epoxy resin curing agent

Lipophilicity and Environmental Fate vs. Halogenated Analogs

ACD/Labs predicted physicochemical parameters for 2,2',5,5'-tetramethylbiphenyl include a LogP of 5.82, LogD (pH 7.4) of 5.39, and a bioconcentration factor (BCF) of 7,304 . These values are substantially higher than those of the chlorinated analog 2,2',5,5'-tetrachlorobiphenyl (PCB-52; LogP ~6.1 but with different environmental persistence and toxicity profile), indicating that the tetramethyl derivative is a non-halogenated alternative with high organic-phase partitioning but without dioxin-like toxicity concerns. The predicted aqueous solubility is estimated at <0.1 mg/L, consistent with the observed insolubility in water .

Lipophilicity vs. Halogenated Analogs
Data to verify
LogP 5.82; LogD 5.39; BCF 7,304
Predicted (ACD/Labs Percepta)
Non-halogenated alternative with high organic-phase affinity
Predicted values only; no dioxin-like toxicity concern indicated. Source review.
physicochemical property logP environmental fate procurement specification

2,2',5,5'-Tetramethylbiphenyl: Application Scenarios


Monomer for Polyimide and Epoxy Curing Agents

R&D groups and pilot-plant operations synthesizing biphenyltetracarboxylic dianhydride monomers should specify 2,2',5,5'-tetramethylbiphenyl of ≥98% purity (CAS 3075-84-1) to ensure that the oxidative conversion of methyl groups to carboxylic acids yields the correct 2,2',5,5'-substituted dianhydride, which provides the optimal combination of high Tg and low dielectric constant in polyimide films for microelectronic applications [1]. The Hitachi patent demonstrates that nickel(0)-catalyzed homo-coupling of 2-bromo-p-xylene affords the target isomer in high purity, establishing a scalable entry point [1].

Optoelectronic Structure–Property Studies

Academic and industrial laboratories investigating the effect of biphenyl torsional angle on charge transport and exciton dynamics can employ 2,2',5,5'-tetramethylbiphenyl as a well-defined, high-torsion building block. As demonstrated by Choi et al., incorporating this scaffold into a coadsorbent reduces the power conversion efficiency by ~0.6% (absolute) relative to the planar biphenyl analog, providing a quantitative benchmark for computational modeling and materials design [2]. This isomer is preferred over 3,3',5,5'-tetramethylbiphenyl because the ortho-methyl groups enforce a larger and more reproducible dihedral angle.

Non-Halogenated High-LogP Extractant Formulation

Formulators developing extraction or partitioning protocols that require a high logP (>5) organic phase may select 2,2',5,5'-tetramethylbiphenyl as a non-halogenated alternative to polychlorinated biphenyls (PCBs). With a predicted LogD of 5.39 and BCF of 7,304, the compound provides comparable organic-phase affinity to PCB-52 while eliminating dioxin-like toxicity concerns, simplifying downstream waste handling and regulatory compliance .

Application
Selection Property
Validation Focus
Polyimide and epoxy curing agent monomer
Isomer-specific oxidation pathway
Confirm ≥98% purity and correct dianhydride geometry
Optoelectronic structure–property studies
High-torsion, reproducible dihedral angle
Benchmark charge-transport modeling with reported PCE context
Non-halogenated high-LogP extractant formulation
Predicted lipophilicity without dioxin-like concern
Verify organic-phase partitioning and environmental safety screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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